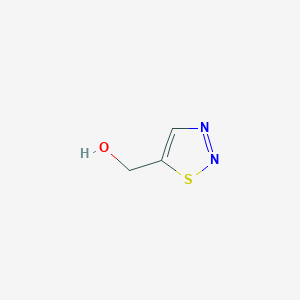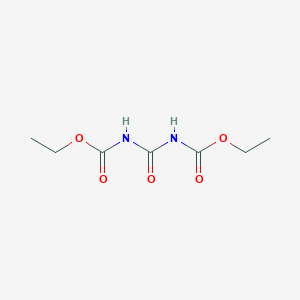
ethyl N-(ethoxycarbonylcarbamoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(ethoxycarbonylcarbamoyl)carbamate is a compound with the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol. It is also known as the ethyl ester of carbamic acid .
Synthesis Analysis
Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally and the ethanol generated during fermentation .Chemical Reactions Analysis
Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Wissenschaftliche Forschungsanwendungen
Carcinogenicity and Toxicity Studies : Ethyl carbamate (urethane) is extensively studied for its carcinogenic properties. It's a frequent contaminant in fermented foods and beverages and has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) (Baan et al., 2007). Ethyl carbamate's toxic effects on various organs and potential long-term exposure risks leading to neurological disorders have also been investigated (Gowd et al., 2018).
Detection in Food and Beverages : The development of methods for detecting ethyl carbamate in food products, particularly in fermented foods and alcoholic beverages, is a significant area of research. Studies have focused on advanced techniques like indirect ELISA, surface-enhanced Raman scattering, and fluorescent sensors for sensitive detection of ethyl carbamate in various food matrices (Luo et al., 2017); (Yang et al., 2013); (Wei et al., 2021).
Synthesis and Biological Activity : Research on ethyl N-(ethoxycarbonylcarbamoyl)carbamate derivatives has revealed significant antineoplastic and antifilarial activities. These compounds have shown potential as novel agents for cancer therapy and treatment of parasitic infections (Ram et al., 1992).
Mitigation Strategies in Alcoholic Beverages : Considering the health risks associated with ethyl carbamate, research has been conducted to develop strategies for reducing its levels in alcoholic beverages. These strategies include physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).
Chemical Synthesis Applications : Ethyl carbamate is used in various chemical synthesis processes. For instance, its derivatives have been employed in the asymmetric aminohydroxylation of alkenes (Reddy et al., 1998) and in stereoselective intermolecular C-H amination reactions (Lebel et al., 2012).
Environmental Impact and Food Safety : Ethyl carbamate's presence in the environment, especially in foods and beverages, is a concern due to its toxic and carcinogenic properties. Research efforts are directed towards understanding its formation mechanisms and developing prevention methods (Weber & Sharypov, 2009).
Safety and Hazards
Ethyl carbamate, a related compound, is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .
Eigenschaften
IUPAC Name |
ethyl N-(ethoxycarbonylcarbamoyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3-13-6(11)8-5(10)9-7(12)14-4-2/h3-4H2,1-2H3,(H2,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWARNCMTCYKUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984686 |
Source


|
| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(ethoxycarbonylcarbamoyl)carbamate | |
CAS RN |
6620-41-3 |
Source


|
| Record name | NSC27526 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


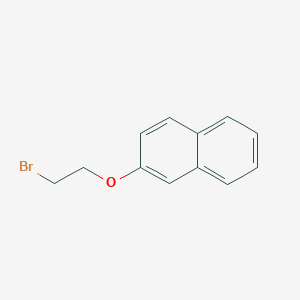


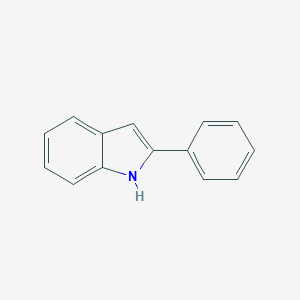
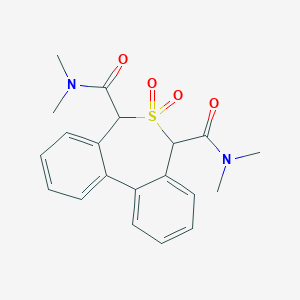

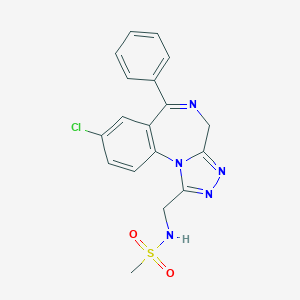

![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)


![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
